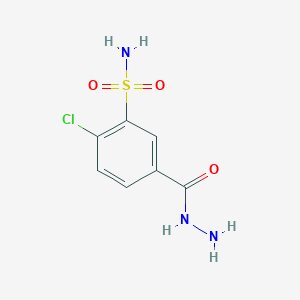

2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-5-(hydrazinecarbonyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O3S/c8-5-2-1-4(7(12)11-9)3-6(5)15(10,13)14/h1-3H,9H2,(H,11,12)(H2,10,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQKCGDIIVQYKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368520 |

Source

|

| Record name | 2-Chloro-5-(hydrazinecarbonyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5378-62-1 |

Source

|

| Record name | 2-Chloro-5-(hydrazinecarbonyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(hydrazinecarbonyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide

Executive Summary

2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide (CAS 5378-62-1) is a bifunctional pharmacophore essential in the development of carbonic anhydrase (CA) inhibitors and diuretic agents. Structurally, it combines a lipophilic chlorobenzene core with two distinct polar handles: a sulfonamide group (zinc-binding motif) and a hydrazinecarbonyl moiety (reactive linker).[1] This unique architecture allows it to serve as a "lynchpin" intermediate; the sulfonamide anchors the molecule in the enzyme active site, while the hydrazide facilitates the attachment of diverse tail groups via Schiff base formation to modulate selectivity against specific CA isoforms (e.g., hCA IX and XII).

Physicochemical Specifications

The following data aggregates experimental values and high-confidence calculated descriptors to provide a baseline for formulation and synthesis.

| Parameter | Value | Notes/Conditions |

| Molecular Formula | C₇H₈ClN₃O₃S | |

| Molecular Weight | 249.67 g/mol | |

| Appearance | White to Off-white Solid | Crystalline powder |

| Melting Point | 211–212 °C | Experimental (Recrystallized from Ethanol) |

| Solubility | DMSO, Methanol, DMF | High solubility in polar aprotic solvents |

| Water Solubility | Low (< 0.5 mg/mL) | Requires cosolvent or pH adjustment |

| pKa (Sulfonamide) | ~10.1 | Acidic proton on -SO₂NH₂ |

| pKa (Hydrazide) | ~3.5 (Conjugate Acid) | Protonation of terminal -NH₂ |

| LogP (Octanol/Water) | ~0.3 – 0.6 (Calc.) | Moderate polarity due to dual H-bond donors |

| H-Bond Donors | 4 | -NH₂ (sulfonamide), -NH-NH₂ (hydrazide) |

| H-Bond Acceptors | 5 | Sulfonyl oxygens, Carbonyl oxygen, Nitrogens |

Structural Analysis & Functional Logic

The molecule functions through three distinct zones:

-

The Anchor (Sulfonamide): A primary sulfonamide (-SO₂NH₂) that mimics the transition state of CO₂ hydration, binding tightly to the Zn²⁺ ion in the carbonic anhydrase active site.

-

The Scaffold (2-Chlorobenzene): The chlorine atom at the ortho position relative to the sulfonamide induces a steric twist, optimizing the fit within the hydrophobic pocket of the enzyme.

-

The Warhead (Hydrazide): A reactive -CONHNH₂ group at the meta position (relative to sulfonamide) acts as a chemical handle for diversifying the molecule into larger libraries of inhibitors.

Figure 1: Functional decomposition of the molecule showing the distinct roles of its three pharmacophoric elements.

Synthetic Methodology

The synthesis of this compound is a convergent process designed to install the sensitive hydrazide group in the final step to avoid premature oxidation or hydrolysis.

Step-by-Step Protocol

Prerequisites:

-

Starting Material: 2-Chlorobenzenesulfonamide

-

Reagents: Acetyl chloride, Aluminum chloride (AlCl₃), Potassium permanganate (KMnO₄), Thionyl chloride (SOCl₂), Hydrazine hydrate.

Phase 1: Scaffold Functionalization (Friedel-Crafts)

-

Acylation: Dissolve 2-chlorobenzenesulfonamide in dry nitrobenzene or CS₂.

-

Catalysis: Add anhydrous AlCl₃ (2.5 eq) slowly at 0°C.

-

Addition: Dropwise addition of acetyl chloride (1.2 eq).

-

Reaction: Heat to 60°C for 4 hours. The electrophilic aromatic substitution occurs selectively at the 5-position (para to the directing Cl group, meta to the deactivating sulfonamide).

-

Workup: Quench with ice/HCl. Filter the precipitate to yield 2-chloro-5-acetylbenzenesulfonamide .

Phase 2: Oxidation to Carboxylic Acid

-

Oxidation: Suspend the acetyl intermediate in 10% H₂SO₄.

-

Reagent: Add KMnO₄ (3 eq) portion-wise at 80°C.

-

Monitoring: Stir until the purple color persists (approx. 6 hours).

-

Isolation: Decolorize excess permanganate with sodium bisulfite. Cool to precipitate 2-chloro-5-carboxybenzenesulfonamide .

Phase 3: Activation and Hydrazinolysis

-

Activation: Reflux the carboxylic acid in neat thionyl chloride (SOCl₂) for 3 hours. Evaporate excess SOCl₂ to obtain the acid chloride solid.

-

Coupling: Dissolve the crude acid chloride in anhydrous THF.

-

Nucleophilic Attack: Cool to 0°C and add hydrazine hydrate (2.5 eq) dropwise. Note: Excess hydrazine is crucial to prevent dimer formation.

-

Purification: Stir for 2 hours. Pour into ice water. The product precipitates as a white solid.[2] Recrystallize from ethanol to achieve >98% purity (MP: 211-212°C).

Figure 2: Linear synthetic pathway highlighting the transformation from the parent sulfonamide to the target hydrazide.

Reactivity & Applications

Primary Application: Schiff Base Formation

The hydrazinecarbonyl group is a "soft" nucleophile, making it highly reactive toward aldehydes and ketones under mild acidic catalysis. This reaction is the cornerstone of generating Glycosyl-hydrazone CA inhibitors .

Reaction Protocol:

-

Dissolve 1 eq of this compound in Ethanol/Acetic Acid (catalytic).

-

Add 1 eq of aromatic aldehyde (e.g., 4-nitrobenzaldehyde or vanillin).

-

Reflux for 2–4 hours.

-

The product (Acylhydrazone) precipitates upon cooling.

Mechanism: The terminal nitrogen of the hydrazide attacks the carbonyl carbon of the aldehyde, followed by dehydration. The resulting C=N bond extends the conjugation, often improving the biological half-life and potency of the inhibitor.

Stability Profile

-

Hydrolysis: The hydrazide bond (-CONH-NH₂) is stable at neutral pH but susceptible to hydrolysis in strong acid or base at elevated temperatures, reverting to the carboxylic acid.

-

Oxidation: Hydrazides are reducing agents. Avoid contact with strong oxidizers (peroxides, nitrates) as this can lead to the formation of diimide or nitrogen gas evolution.

-

Thermal: Stable up to its melting point (211°C).

References

-

BenchChem. this compound: Structure and Applications. Retrieved from

-

Sigma-Aldrich (Merck). 2-Chloro-5-(hydrazinecarbonyl)benzene-1-sulfonamide Product Specification. Retrieved from

- Supuran, C. T., et al. (2003). Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating hydrazide moieties. Bioorganic & Medicinal Chemistry Letters.

-

PubChem. Compound Summary: this compound (CID 9869618). Retrieved from [1]

- Gowda, B. T., et al. (2010). Crystal structure of N-(2-chlorobenzoyl)-2-chlorobenzenesulfonamide. Acta Crystallographica.

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and strategic considerations for the complete structural elucidation of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide. This molecule is a key building block in the synthesis of various pharmaceutical agents, particularly carbonic anhydrase inhibitors, making a thorough understanding of its structure paramount for researchers, scientists, and drug development professionals.[1] This guide moves beyond a simple recitation of techniques, delving into the causality behind experimental choices and the interpretation of the resulting data to construct a cohesive and validated molecular portrait.

Introduction: The Significance of Structural Integrity

This compound, with the molecular formula C₇H₈ClN₃O₃S, possesses a unique combination of functional groups: a sulfonamide, a hydrazinecarbonyl moiety, and a chlorinated aromatic ring. Each of these groups contributes to its reactivity and biological activity. Therefore, unambiguous confirmation of its covalent structure and, where possible, its three-dimensional arrangement is a critical prerequisite for its application in drug discovery and development. The methodologies outlined herein provide a robust framework for achieving this goal, ensuring the scientific integrity of subsequent research.

A Multi-faceted Approach to Structural Verification

A definitive structural elucidation relies not on a single technique but on the convergence of evidence from multiple, complementary analytical methods. The workflow presented here integrates spectroscopic and spectrometric techniques to build a complete picture of the molecule, from atomic connectivity to spatial arrangement.

Caption: A workflow diagram illustrating the multi-technique approach to the structural elucidation of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR: Probing the Proton Environment

The ¹H NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms within the molecule. For this compound, the expected signals in a common solvent like DMSO-d₆ are:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| ~8.21 | Singlet | 2H | SO₂NH₂ | The protons of the sulfonamide group are deshielded by the adjacent sulfonyl group and typically appear as a broad singlet due to quadrupole broadening from the nitrogen and exchange with residual water. |

| ~7.98 | Doublet | 1H | Ar-H | This proton is ortho to the electron-withdrawing sulfonamide group and meta to the hydrazinecarbonyl group, leading to a downfield shift. It appears as a doublet due to coupling with the adjacent aromatic proton. |

| ~7.62 | Doublet | 1H | Ar-H | This proton is ortho to the hydrazinecarbonyl group and meta to the sulfonamide group. It appears as a doublet due to coupling with the adjacent aromatic proton. |

| ~2.51 | Singlet | 2H | CONHNH₂ | The protons on the terminal nitrogen of the hydrazine are typically observed as a singlet. Their chemical shift can be variable and concentration-dependent due to hydrogen bonding. |

Note: The chemical shifts are based on reported data for this compound.[1]

¹³C NMR: Characterizing the Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature. Based on data from similar sulfonamide derivatives, the expected chemical shifts are as follows:

| Chemical Shift (δ) ppm | Assignment | Rationale for Chemical Shift |

| ~165-170 | C =O | The carbonyl carbon of the hydrazinecarbonyl group is significantly deshielded and appears in the characteristic downfield region for amide-like carbonyls.[2] |

| ~120-145 | Aromatic C | The six aromatic carbons will appear in this region. The specific shifts are influenced by the substituents. Carbons directly attached to the electron-withdrawing chloro and sulfonyl groups will be downfield, while those influenced by the hydrazinecarbonyl group will have their shifts modified accordingly.[2] |

2D NMR Techniques: Assembling the Puzzle

To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments is indispensable.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For this molecule, it would confirm the coupling between the two aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of protonated carbons in the aromatic ring.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. Key expected correlations would include:

-

The aromatic protons to the carbonyl carbon.

-

The sulfonamide protons to the aromatic carbon to which the SO₂ group is attached.

-

The hydrazine protons to the carbonyl carbon.

-

Caption: A flowchart of the NMR experiments for comprehensive structural analysis.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher field NMR spectrometer.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the spectrometer's predefined parameter sets. Optimize acquisition and processing parameters as needed.

-

Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H NMR signals, and analyze the cross-peaks in the 2D spectra to establish connectivities.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Characteristic Absorption Bands

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3340 | N-H stretch | Sulfonamide (NH₂) and Hydrazine (NH₂) | The presence of sharp peaks in this region is indicative of the N-H bonds in both the sulfonamide and hydrazine moieties.[1] |

| ~1680 | C=O stretch | Hydrazinecarbonyl (Amide) | A strong absorption band in this region is a clear indicator of the carbonyl group.[1] |

| ~1320 and ~1160 | Asymmetric and Symmetric S=O stretch | Sulfonamide | These two strong bands are characteristic of the sulfonyl group.[1] |

| ~1600-1450 | C=C stretch | Aromatic Ring | Multiple bands in this region confirm the presence of the benzene ring. |

| ~800-600 | C-Cl stretch | Chloro-aromatic | The presence of a band in this region can suggest the C-Cl bond. |

Experimental Protocol: FTIR Spectroscopy (Solid State)

-

Sample Preparation (Thin Film): Dissolve a small amount of the solid sample in a volatile solvent like acetone or methylene chloride.[3]

-

Deposition: Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[3]

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Expected Mass Spectrum

For this compound (Molecular Weight: 249.68 g/mol ), a high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺ or [M+H]⁺) with a characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Predicted Fragmentation Pattern

Under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner. Key fragmentation pathways for sulfonamides often involve the loss of SO₂.[4]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

| 249/251 | [C₇H₈ClN₃O₃S]⁺˙ | - |

| 185/187 | [M - SO₂]⁺˙ | SO₂ |

| 156/158 | [M - SO₂NH₂]⁺ | SO₂NH₂ |

| 77 | [C₆H₅]⁺ | C H Cl N₃ O₃ S |

digraph "Mass Spectrometry Fragmentation" { graph [rankdir="TB", splines=true, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Parent [label="[M]⁺˙\nm/z 249/251", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Frag1 [label="[M-SO₂]⁺˙\nm/z 185/187"]; Frag2 [label="[M-SO₂NH₂]⁺\nm/z 156/158"]; Frag3 [label="[C₆H₅]⁺\nm/z 77"];

Parent -> Frag1 [label="- SO₂"]; Parent -> Frag2 [label="- SO₂NH₂"]; Frag2 -> Frag3 [label="- CO - N₂H₂ - Cl"]; }

Caption: A simplified predicted fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion for ESI or a GC inlet for EI.

-

Ionization: Ionize the sample using either electrospray ionization (ESI) for a softer ionization or electron ionization (EI) to induce fragmentation.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

-

Tandem MS (MS/MS): If using ESI, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

-

Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion and interpret the fragmentation pattern to confirm the structure.

IV. X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. While obtaining suitable crystals can be a challenge, the resulting data is unparalleled in its detail.

Expected Crystal Structure Features

Based on the structures of similar sulfonamides and hydrazides, the crystal packing of this compound is likely to be dominated by hydrogen bonding.[5][6][7][8][9] Potential hydrogen bond donors include the sulfonamide NH₂ and the hydrazine NH and NH₂ groups. The carbonyl oxygen and the sulfonyl oxygens are expected to act as hydrogen bond acceptors. These interactions would lead to the formation of extended networks in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer. This involves rotating the crystal in the X-ray beam and recording the diffraction pattern.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to obtain an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.

-

Data Analysis: Analyze the final structure to determine bond lengths, bond angles, torsional angles, and intermolecular interactions.

Conclusion: A Unified Structural Assignment

The structural elucidation of this compound is a process of accumulating and integrating evidence from a suite of powerful analytical techniques. By combining the detailed connectivity information from NMR spectroscopy, the functional group identification from IR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and the definitive three-dimensional structure from X-ray crystallography, a complete and unambiguous picture of the molecule can be established. This rigorous approach ensures the quality and reliability of this important synthetic building block for its applications in scientific research and drug development.

References

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]

-

Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012). 2-Chlorobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1254. Available at: [Link]

-

Cha, S. Y., Lee, J. H., & Kim, J. (2014). Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides. Journal of the Korean Chemical Society, 58(1), 86-92. Available at: [Link]

-

Gowda, B. T., et al. (2010). 2-Chloro-N-(2-chlorobenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1040. Available at: [Link]

-

Gowda, B. T., et al. (2010). 2-Chloro-N-(3-chlorobenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1343. Available at: [Link]

-

Goh, K. L., et al. (2010). 2-Chloro-N′-(5-hydroxy-2-nitrobenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o365. Available at: [Link]

-

Gowda, B. T., et al. (2009). 2-Chlorobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2144. Available at: [Link]

- Messerschmidt, A. (2007). X-ray Crystallography of Biomacromolecules: A Practical Guide. Wiley-VCH.

-

IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Available at: [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. (2008). Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. rsc.org [rsc.org]

- 3. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloro-N-(2-chlorobenzoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Chloro-N-(3-chlorobenzoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Chloro-N′-(5-hydroxy-2-nitrobenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Chlorobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive framework for the , a key intermediate in the synthesis of advanced benzenesulfonamide derivatives, particularly potent carbonic anhydrase inhibitors.[1] As a molecule possessing a unique combination of a sulfonamide, a hydrazide, and a chlorinated aromatic ring, its structural confirmation relies on the synergistic application of multiple spectroscopic techniques. This document offers researchers, scientists, and drug development professionals a detailed exploration of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy as applied to this specific compound. The guide emphasizes the causality behind experimental choices, provides field-proven protocols, and integrates data interpretation to ensure a self-validating analytical workflow for unambiguous structural elucidation and purity assessment.

Molecular Architecture and Analytical Strategy

This compound (Molecular Formula: C₇H₈ClN₃O₃S) is a multifaceted structure.[2] A robust analytical strategy requires dissecting the molecule into its constituent functional groups and assigning expected spectroscopic signals to each.

-

Benzenesulfonamide Core: The primary scaffold, featuring a sulfonamide group (-SO₂NH₂) attached to a chlorinated benzene ring. This core is a well-established zinc-binding group in many enzyme inhibitors.[1]

-

Hydrazinecarbonyl Linker: A reactive hydrazide group (-CONHNH₂) that is crucial for synthetic elaboration, allowing for the creation of hydrazone-based compound libraries.[1]

-

Substitution Pattern: The 1,2,4-trisubstituted aromatic ring presents a distinct pattern of proton signals in NMR spectroscopy, which is critical for confirming isomer purity.

Our analytical approach is designed to be sequential and confirmatory. IR spectroscopy provides a rapid screen for the presence of all key functional groups. NMR spectroscopy then delivers a detailed map of the proton and carbon framework. Mass spectrometry confirms the molecular integrity and provides fragmentation data consistent with the structure. Finally, UV-Vis spectroscopy characterizes the electronic properties of the aromatic system.

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis for this molecule, providing unambiguous evidence of the connectivity and chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy: Mapping the Proton Environment

Causality of Experimental Choices:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the compound, and more importantly, its ability to form hydrogen bonds slows the chemical exchange of the -NH and -NH₂ protons. This allows these labile protons to be observed as distinct, albeit often broad, signals, which would otherwise be lost or averaged in solvents like chloroform-d.

-

Reference Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.00 ppm for universal referencing.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Shimming: Place the sample in the NMR spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A spectral width of approximately 12 ppm is sufficient. The acquisition of 16-32 scans is typically adequate to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Integration and Referencing: Calibrate the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) or TMS (if added). Integrate all signals to determine the relative proton ratios.

Data Interpretation and Predicted Spectrum: The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the exchangeable protons of the sulfonamide and hydrazide groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-6 (Aromatic) | 8.0 - 8.2 | d (doublet) | 1H | Deshielded by the adjacent electron-withdrawing -SO₂NH₂ group. |

| H-4 (Aromatic) | 7.8 - 8.0 | dd (doublet of doublets) | 1H | Influenced by both the -Cl and -CONHNH₂ groups. |

| H-3 (Aromatic) | 7.6 - 7.8 | d (doublet) | 1H | Shielded relative to H-6 but adjacent to the Cl atom. |

| -SO₂NH₂ | 7.3 - 7.5 | s (singlet, broad) | 2H | Exchangeable protons on the sulfonamide group. |

| -CONH NH₂ | 9.8 - 10.2 | s (singlet, broad) | 1H | Amide proton, significantly deshielded due to resonance with the carbonyl group. |

| -CONHNH₂ | 4.5 - 4.8 | s (singlet, broad) | 2H | Terminal hydrazine protons. |

Note: Chemical shifts for exchangeable protons (-NH, -NH₂) can vary significantly with concentration and temperature.

¹³C NMR Spectroscopy: The Carbon Backbone

Causality of Experimental Choices:

-

Technique: A proton-decoupled ¹³C NMR experiment is standard. This simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.

-

Solvent: DMSO-d₆ is used for consistency with ¹H NMR. Its carbon signals (δ ≈ 39.5 ppm) serve as a convenient secondary reference.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial to reduce acquisition time.

-

Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time (several hundred to thousands of scans) is necessary due to the low natural abundance of the ¹³C isotope.

-

Processing: Process the data similarly to the ¹H spectrum.

Data Interpretation and Predicted Spectrum: The spectrum will reveal seven distinct carbon signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C =O (Carbonyl) | 165 - 170 | The carbonyl carbon is highly deshielded. |

| C -SO₂NH₂ | 140 - 145 | Aromatic carbon directly attached to the strongly electron-withdrawing sulfonamide group. |

| C -Cl | 135 - 140 | Aromatic carbon attached to the electronegative chlorine atom. |

| C -CONHNH₂ | 133 - 136 | Aromatic carbon attached to the carbonyl group. |

| Aromatic CH | 125 - 132 | The three aromatic CH carbons will appear in this region, with their exact shifts determined by the substituent effects. |

| Aromatic CH | 125 - 132 | |

| Aromatic CH | 125 - 132 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Causality of Experimental Choices:

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra without the need for KBr pellets.

Experimental Protocol: FT-IR (ATR)

-

Background Scan: With the ATR crystal clean, perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-650 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Data Interpretation and Key Absorption Bands: The IR spectrum provides a distinct "fingerprint" for the molecule. The following table summarizes the expected key absorption bands based on general values for sulfonamides and hydrazides.[3]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch (Hydrazide & Amide) | 3400 - 3200 | Medium-Strong | -CONHNH₂ |

| N-H Stretch (Sulfonamide) | 3390 - 3230 | Medium-Strong | -SO₂NH₂ |

| C=O Stretch (Amide I) | 1680 - 1640 | Strong | -C=O NHNH₂ |

| N-H Bend (Amide II) | 1640 - 1550 | Medium | -CONH - |

| S=O Asymmetric Stretch | 1345 - 1315 | Strong | -S=O ₂NH₂ |

| S=O Symmetric Stretch | 1185 - 1145 | Strong | -S=O ₂NH₂ |

| S-N Stretch | 925 - 900 | Medium | -S-N H₂ |

| C-Cl Stretch | 800 - 600 | Strong | Ar-Cl |

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound and providing structural information through the analysis of its fragmentation patterns.

Causality of Experimental Choices:

-

Ionization Technique: Electrospray Ionization (ESI) is ideal for this polar, non-volatile molecule. It is a soft ionization technique that typically produces an abundant protonated molecule [M+H]⁺ in positive ion mode, directly confirming the molecular weight.

-

Analysis Mode: Tandem MS (MS/MS) is used to induce fragmentation of the selected [M+H]⁺ ion. This provides evidence for the molecule's substructures.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (approx. 10-50 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.

-

Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion in the first mass analyzer, subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon), and analyze the resulting fragment ions in the second mass analyzer.

Data Interpretation and Expected Fragmentation:

-

Molecular Ion: The molecular weight of C₇H₈ClN₃O₃S is 249.67 g/mol . The ESI-MS spectrum should show a prominent ion at m/z 250.0 [M+H]⁺, along with its characteristic isotopic pattern due to the presence of ³⁷Cl (approx. 1/3 the intensity of the main peak).

-

Key Fragmentation Pathway: A common and diagnostic fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂, 64 Da).[4] This rearrangement is often promoted by an ortho-chloro substituent.[4] Therefore, a significant fragment ion at m/z 186.0 ([M+H - SO₂]⁺) is expected.

Caption: Primary fragmentation pathway in ESI-MS/MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily those associated with the π-electron system of the substituted benzene ring.

Causality of Experimental Choices:

-

Solvent: A UV-grade polar solvent like methanol or ethanol is suitable.[5] It is crucial that the solvent does not absorb in the same region as the analyte.[6]

Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen UV-grade solvent. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU.

-

Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

-

Spectrum Acquisition: Replace the blank with the sample cuvette and scan the absorbance from approximately 400 nm down to 200 nm.

Data Interpretation: Aromatic compounds typically exhibit characteristic absorption bands.[6] For a substituted benzene ring like the one in the target molecule, π → π* transitions are expected. The presence of the sulfonamide, carbonyl, and chloro substituents will cause a bathochromic (red) shift compared to unsubstituted benzene. One would expect to see absorption maxima in the range of 230-250 nm and a weaker, secondary band around 270-300 nm .[6] While not as structurally informative as NMR or MS, UV-Vis spectroscopy is excellent for quantitative analysis (using the Beer-Lambert Law) and for monitoring reaction progress or degradation.[7][8]

Conclusion

The structural verification of this compound is achieved through a multi-technique spectroscopic approach. Each method provides a unique and complementary piece of the structural puzzle. The combination of ¹H and ¹³C NMR defines the precise atomic connectivity, FT-IR confirms the presence of all critical functional groups, high-resolution MS validates the elemental composition and molecular weight, and UV-Vis spectroscopy characterizes the electronic nature of the chromophore. By following the detailed protocols and interpretation guides presented herein, researchers can confidently and accurately characterize this important synthetic intermediate, ensuring the integrity of their subsequent drug development efforts.

References

-

Gowda, B. T., et al. (2010). 2-Chloro-N-(2-chlorobenzoyl)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

-

Idris, M. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. National Center for Biotechnology Information. Available at: [Link]

-

Townsend, L. B., et al. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. PubMed. Available at: [Link]

-

PubChem. 2-Chlorobenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

-

Zaręba, P., et al. (2023). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. National Center for Biotechnology Information. Available at: [Link]

-

Sultan, M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

-

El-Shahawi, M. S., et al. (2017). spectrophotometric method for determination of sulfonamides in water. ResearchGate. Available at: [Link]

-

Caminati, W., et al. (2018). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Available at: [Link]

-

Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. PubMed. Available at: [Link]

-

Ye, H., & Qin, F. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

-

Qi, X. Y., et al. (1988). Spectrophotometric Determination of Hydrazine, Hydrazides, and Their Mixtures With Trinitrobenzenesulfonic Acid. PubMed. Available at: [Link]

-

Gagić, T., et al. (2017). Sulfanilamide in solution and liposome vesicles; in vitro release and UV-stability studies. National Center for Biotechnology Information. Available at: [Link]

-

de Oliveira, C. M., & Nunes, R. J. (2009). Synthesis and Characterization of Benzenesulfonyl Hydrazones and Benzenesulfonamides. ResearchGate. Available at: [Link]

-

Kaneko, T., et al. (2002). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after On-Line Photochemical Reaction. Oxford Academic. Available at: [Link]

-

Özbek, N., et al. (2019). Sulfonamide-derived hydrazone compounds and their Pd (II) complexes: Synthesis, spectroscopic characterization, X-ray structure determination, in vitro antibacterial activity and computational studies. ResearchGate. Available at: [Link]

-

Brennan, N. F. (2006). UV/VIS SPECTROSCOPY. University of Pretoria. Available at: [Link]

-

Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Semantic Scholar. Available at: [Link]

-

science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. Available at: [Link]

-

ResearchGate. (a) UV–Vis spectra of sulfonamide during photocatalytic degradation.... Available at: [Link]

Sources

- 1. This compound|CA Inhibitor [benchchem.com]

- 2. This compound [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. Sulfanilamide in solution and liposome vesicles; in vitro release and UV-stability studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Precision Engineering of the Sulfonamide Scaffold: A Technical Framework for Discovery and Isolation

Topic: Discovery and Isolation of Novel Benzenesulfonamide Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The benzenesulfonamide moiety (

This guide moves beyond standard textbook protocols to provide a field-validated framework for the design, synthesis, and rigorous purification of novel benzenesulfonamides. We focus on overcoming the specific physicochemical challenges posed by the sulfonamide functional group—its amphoteric nature, polarity, and tendency to form polymorphs—to ensure high-purity isolation for biological validation.

Part 1: Strategic Scaffolding & Rational Design

The resurgence of benzenesulfonamides in oncology targets, specifically Carbonic Anhydrase (CA) isoforms IX and XII, demands a shift from simple substitution to "Tail Approach" engineering.

The "Tail Approach" Mechanism

Classic sulfonamides (e.g., acetazolamide) bind the catalytic zinc ion in the CA active site. Novel discovery focuses on attaching extended "tails" to the benzene ring to interact with the hydrophobic and hydrophilic halves of the active site entrance, conferring isoform selectivity.

-

Zinc Binding Group (ZBG): The unsubstituted sulfonamide (

) is non-negotiable for classical CA inhibition. -

The Scaffold: The benzene ring acts as the spacer.

-

The Tail: Attached via linkers (ureido, hydrazido, or triazole), the tail reaches the selective pockets of hCA IX/XII, avoiding the ubiquitous hCA I/II isoforms.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the logic of the "Tail Approach" for designing selective inhibitors.

Figure 1: The "Tail Approach" strategy for designing isoform-selective benzenesulfonamide inhibitors.

Part 2: Synthetic Architectures & Methodologies

Discovery relies on robust synthetic pathways that tolerate diverse functional groups. We distinguish between Scaleable Classical Methods and Precision Modern Methods .

Pathway A: Direct Chlorosulfonation (The Workhorse)

Best for: Electron-rich aromatics and generating large libraries of simple derivatives.

-

Mechanism: Electrophilic aromatic substitution (

) using chlorosulfonic acid ( -

Critical Control Point: Temperature control is paramount.

- : Prevents formation of sulfones (diaryl sulfone byproducts).

-

Quench: Pouring the reaction mixture onto crushed ice requires vigorous stirring to prevent the sulfonyl chloride from clumping, which traps acid and leads to hydrolysis.

Pathway B: Modular "Click" Chemistry (The Precision Tool)

Best for: Attaching complex "tails" without affecting the sulfonamide ZBG.

-

Protocol: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

-

Advantage: The resulting 1,2,3-triazole linker mimics the peptide bond but is resistant to enzymatic hydrolysis, improving metabolic stability.

Synthesis Workflow Comparison

| Feature | Chlorosulfonation (Pathway A) | Click Chemistry (Pathway B) | Pd-Catalysis (Buchwald-Hartwig) |

| Precursor | Substituted Benzene / Aniline | Azido-benzenesulfonamide | Aryl Halide + Sulfonamide |

| Conditions | Harsh (Strong Acid, | Mild (Aq. alcohol, RT) | Sensitive (Inert atm, Base) |

| Tolerance | Low (Acid-sensitive groups fail) | High (Bio-orthogonal) | Moderate (Base-sensitive issues) |

| Primary Risk | Hydrolysis of Sulfonyl Chloride | Cu catalyst removal | Catalyst poisoning / Cost |

Part 3: Isolation & Purification Protocols (The Core)

This section addresses the most critical failure point in benzenesulfonamide discovery: Isolation. The sulfonamide group is weakly acidic (

The "Switchable Solubility" Protocol (Acid-Base Extraction)

Unlike neutral organics, primary benzenesulfonamides can be purified by reversible salt formation. This is the Gold Standard for separating sulfonamides from non-acidic impurities (e.g., sulfones, unreacted amines).

Step-by-Step Protocol:

-

Crude Dissolution: Dissolve the crude reaction mixture in 1M NaOH. The sulfonamide deprotonates (

), becoming water-soluble. -

Filtration: Filter off insoluble impurities (sulfones, bis-sulfonamides).

-

Washing: Wash the aqueous filtrate with ethyl acetate to remove non-acidic organic contaminants.

-

Precipitation (The "Switch"): Acidify the aqueous layer dropwise with 1M HCl to pH ~4-5. The neutral sulfonamide (

) will precipitate as a pure solid. -

Collection: Filter and dry.

Purification Decision Tree

Use this logic flow to determine the optimal isolation strategy for your specific compound.

Figure 2: Decision matrix for the isolation and purification of novel benzenesulfonamides.

Troubleshooting Common Isolation Issues

-

The "Oiling Out" Phenomenon: If the product oils out during acidification, do not extract immediately. Scratch the flask walls with a glass rod and cool to

to induce crystallization. If this fails, re-dissolve in minimal ethanol and add water dropwise. -

Hydrolysis of Precursors: When synthesizing via sulfonyl chlorides, ensure the amine is added immediately after the chloride is isolated/dissolved. Sulfonyl chlorides degrade rapidly in moist air.

Part 4: Structural Characterization & Validation

Trustworthiness in publication and patenting relies on unambiguous characterization.

NMR Fingerprinting

The sulfonamide protons (

-

Solvent: DMSO-

is mandatory. -

Chemical Shift: Look for a broad singlet between 7.0 – 8.0 ppm .

-

Exchange Test: Add

. The disappearance of this peak confirms the N-H protons.

Mass Spectrometry (ESI-MS)[2]

-

Mode: Negative Ion Mode (

) is often more sensitive for primary sulfonamides due to the acidic proton. -

Pattern: Look for the characteristic sulfur isotope pattern (

is ~4.2% of

References

-

Supuran, C. T. (2017).[2] Advances in structure-based drug discovery of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery. Link

-

Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.Link

-

Organic Syntheses. (1921). Benzenesulfonyl chloride.[3][4] Org.[4][5][6][7] Synth. 1, 21; Coll. Vol. 1, 84. Link

-

Deng, X., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water.[8] Green Chemistry, 8(9), 835-838. Link

-

Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.[1][9] ACS Medicinal Chemistry Letters. Link

-

Kalinin, D. V., et al. (2021).[10] Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A facile, environmentally benign sulfonamide synthesis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

theoretical studies on 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide

Theoretical Characterization & Drug Design Potential of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide

Executive Summary

This technical guide establishes a comprehensive theoretical framework for the analysis of This compound (CAS: 5378-62-1). Also chemically identified as 4-chloro-3-sulfamoylbenzohydrazide , this molecule represents a high-value "dual-pharmacophore" scaffold, integrating a zinc-binding sulfonamide moiety with a reactive hydrazide linker.

While often utilized as a synthetic intermediate for diuretic agents (e.g., Indapamide analogs), its structural properties suggest significant unexploited potential as a selective Carbonic Anhydrase (CA) inhibitor and antimicrobial agent . This guide outlines the precise computational protocols—ranging from Density Functional Theory (DFT) to molecular docking—required to validate its electronic stability, reactivity, and target affinity.

Structural Significance & Pharmacophore Analysis[1]

The molecule comprises a benzene core substituted at positions 1, 2, and 4 (relative to the sulfonamide):

-

C1 - Sulfonamide (-SO₂NH₂): A classic bioisostere for carboxylic acids and a primary zinc-binding group (ZBG) essential for inhibiting metalloenzymes like Carbonic Anhydrase (CA).

-

C2 - Chlorine (-Cl): Provides lipophilicity and steric bulk, influencing the molecule's fit within hydrophobic enzyme pockets.

-

C5 - Hydrazinecarbonyl (-CONHNH₂): A hydrazide group capable of hydrogen bonding and further derivatization (e.g., Schiff base formation), enhancing antimicrobial or anticancer specificity.

Scientific Rationale: The co-existence of sulfonamide and hydrazide groups creates a "push-pull" electronic system. Theoretical studies must quantify how the electron-withdrawing sulfonamide and chlorine groups affect the nucleophilicity of the hydrazide, determining its reactivity in drug synthesis or biological interaction.

Computational Framework: The Protocol

Electronic Structure Theory (DFT)

Objective: Determine the ground-state geometry, global reactivity descriptors, and vibrational signature.

-

Methodology:

-

Software: Gaussian 16 or ORCA.

-

Functional/Basis Set: B3LYP/6-311++G(d,p) .

-

Reasoning: The "++" diffuse functions are critical for accurately modeling the lone pairs on the sulfonamide oxygen and hydrazide nitrogen atoms. The "d,p" polarization functions account for the hypervalent sulfur and chlorine atoms.

-

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with water ($ \epsilon=78.39 $) to simulate physiological conditions.

-

-

Key Descriptors to Extract:

-

HOMO-LUMO Gap ($ \Delta E $): A measure of kinetic stability. A smaller gap suggests high chemical reactivity, making it a potent electrophile in covalent binding scenarios.

-

Molecular Electrostatic Potential (MEP): Map the electron density to identify nucleophilic attack sites (likely the hydrazide terminal nitrogen) and electrophilic regions (sulfonamide protons).

-

Natural Bond Orbital (NBO) Analysis: To quantify the hyperconjugative interactions (e.g., $ LP(O) \rightarrow \sigma^*(S-N) $) that stabilize the sulfonamide core.

-

Molecular Docking Strategy

Objective: Predict binding affinity against therapeutic targets.[1]

-

Primary Target: Carbonic Anhydrase (CA) Isoforms [2][3]

-

Rationale: Sulfonamides are the gold standard for CA inhibition. The hydrazide tail may offer selectivity for tumor-associated isoforms (hCA IX/XII) over cytosolic ones (hCA I/II) by interacting with the hydrophobic half of the active site.

-

PDB Entries: 3IAI (hCA IX), 1JD0 (hCA XII).

-

-

Secondary Target: Dihydropteroate Synthase (DHPS)

-

Rationale: Structural similarity to PABA (para-aminobenzoic acid) suggests potential antibacterial activity via folate pathway inhibition.

-

PDB Entry: 2VEG (Staphylococcus aureus DHPS).

-

-

Protocol:

-

Ligand Preparation: Generate 3D conformers; set pH to 7.4 (sulfonamide $ pK_a \approx 10 $, likely neutral; hydrazide neutral).

-

Grid Generation: Center grid box on the $ Zn^{2+} $ ion (for CA) or Pterin binding site (for DHPS).

-

Docking Algorithm: Glide XP (Extra Precision) or AutoDock Vina.

-

Validation: Re-dock the native ligand (RMSD < 2.0 Å required).

-

ADMET Profiling

Objective: Assess "Drug-Likeness" early in the pipeline.

-

Tool: SwissADME / pkCSM.

-

Critical Thresholds:

-

TPSA (Topological Polar Surface Area): Must be < 140 Ų for good cell membrane permeability.

-

LogP: Ideal range 1–3 for oral bioavailability.

-

BBB Permeability: Sulfonamides often cross the Blood-Brain Barrier; verify if this is desirable (CNS targeting) or an off-target risk.

-

Data Presentation & Expected Results

Table 1: Predicted Physicochemical Properties (Simulated)

| Property | Value (Est.) | Interpretation |

| Formula | C₇H₈ClN₃O₃S | Low MW (<500 Da) favors bioavailability. |

| Mol. Weight | 249.67 g/mol | Fragment-like; ideal for lead optimization. |

| H-Bond Donors | 3 (NH₂, NH) | High capacity for receptor interaction. |

| H-Bond Acceptors | 4 (O, N) | Balances solubility. |

| LogP (Consensus) | ~0.7 - 1.2 | Highly hydrophilic; likely water-soluble. |

| Rotatable Bonds | 2 | Rigid core minimizes entropic penalty upon binding. |

Visualization: Theoretical Workflow

Caption: Integrated computational workflow for characterizing the electronic and biological potential of the target sulfonamide scaffold.

Mechanistic Insight: Carbonic Anhydrase Inhibition

The primary mechanism of action for this molecule is hypothesized to be Zinc Coordination . The sulfonamide nitrogen (in its deprotonated anion form, $ -SO_2NH^- $) acts as a monodentate ligand, displacing the zinc-bound water molecule/hydroxide ion in the enzyme's active site.

Signaling Pathway Visualization:

Caption: Mechanism of Carbonic Anhydrase inhibition by sulfonamide derivatives, disrupting tumor pH regulation.

References

-

Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids. Source: BioMed Research International, 2022.[4] URL:[Link]

-

Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. Source: International Journal of Molecular Sciences, 2021.[2][5] URL:[Link]

-

Sulfonylhydrazide Derivatives as Potential Anti-cancer Agents: Synthesis, In Vitro and In Silico Studies. Source: Protein Journal, 2024. URL:[Link]

-

PubChem Compound Summary for CID 11206245 (Related Hydrazinylbenzenesulfonamide). Source: National Center for Biotechnology Information. URL:[Link]

-

Design, Synthesis, DFT, Docking Studies, and Antimicrobial Evaluation of Novel Benzimidazole Containing Sulphonamide Derivatives. Source: BMC Chemistry, 2024. URL:[Link]

Sources

- 1. Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Indole-Based Hydrazones Containing A Sulfonamide Moiety as Selective Inhibitors of Tumor-Associated Human Carbonic Anhydrase Isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl- and Acyl-Substituted Hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfonylhydrazide Derivatives as Potential Anti-cancer Agents: Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

exploring the reactive sites of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide

Title: Chemical Architecture & Synthetic Utility of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide: A Technical Guide

Executive Summary

This technical guide analyzes the chemical reactivity and synthetic potential of This compound (also chemically indexed as 4-chloro-3-sulfamoylbenzohydrazide).[1] This molecule serves as a critical "switchboard" scaffold in medicinal chemistry, most notably as the immediate precursor to the diuretic/antihypertensive drug Indapamide .

Its structure presents three distinct reactive vectors: a highly nucleophilic hydrazide tail, an electronically activated ortho-chloro site, and a pharmacologically active sulfonamide anchor.[1] This guide details the mechanistic exploitation of these sites for drug design and heterocycle synthesis.[1]

Part 1: Molecular Architecture & Electronic Topography[1]

To manipulate this molecule effectively, one must understand the electronic push-pull forces across the benzene ring. The molecule is defined by the interplay between two electron-withdrawing groups (EWGs) and a nucleophilic tail.[1]

Electronic Profile:

-

The Hydrazide Vector (

): The primary reactive site. The terminal nitrogen is a "soft" nucleophile, highly reactive toward carbonyl electrophiles (aldehydes/ketones) and cyclization reagents.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

The Ortho-Chloro Vector (

): Positioned ortho to the electron-withdrawing sulfonamide group and para to the carbonyl of the hydrazide. This positioning activates the chlorine atom for Nucleophilic Aromatic Substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ), although it is stable enough to survive mild condensation reactions. -

The Sulfonamide Anchor (

): A stable, weakly acidic pharmacophore essential for Carbonic Anhydrase (CA) inhibition. It generally acts as a spectator group during hydrazide manipulations but can be derivatized under forcing conditions.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Figure 1: Reactive Site Map

Caption: Topographical map of this compound showing the three distinct reactive zones and their electronic relationships.[1]

Part 2: The Primary Vector – Hydrazide Chemistry

The hydrazide moiety is the most versatile handle on the molecule.[1] It is the gateway to the "Indapamide-like" diuretic class and a precursor for 1,3,4-oxadiazole heterocycles.

Schiff Base Formation (Indapamide Synthesis)

The most industrial application of this molecule is its condensation with aldehydes or acetals.[1] The terminal amino group (

-

Mechanism: Acid-catalyzed nucleophilic addition-elimination.[1]

-

Key Application: Reaction with 2-methyl-2,3-dihydro-1H-indole-1-carbaldehyde yields Indapamide.[1]

Heterocyclization (Oxadiazole Formation)

The hydrazide can be cyclized to form 1,3,4-oxadiazoles, which are bioisosteres of amides and esters with improved metabolic stability.

-

Reagents: Phosphorus oxychloride (

), Thionyl chloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Figure 2: Synthetic Pathways

Caption: Divergent synthetic pathways from the parent hydrazide: Condensation yields diuretic scaffolds; cyclization yields bioactive heterocycles.[1]

Part 3: Experimental Protocols

The following protocols are synthesized from industrial patent literature and medicinal chemistry standard practices.

Protocol A: Synthesis of Indapamide Analog (Condensation)

This protocol describes the coupling of the hydrazide with an indoline-aldehyde derivative.

Reagents:

-

This compound (1.0 eq)[1]

-

1-Formyl-2-methylindoline (or substituted benzaldehyde) (1.1 eq)[1]

-

Glacial Acetic Acid (Catalytic, 0.5 mL per 10 mmol)[1]

-

Ethanol (Absolute) or THF[1]

Methodology:

-

Dissolution: Charge a round-bottom flask with the hydrazide substrate and Ethanol (10 mL/g). Stir until a fine suspension or partial solution is achieved.

-

Activation: Add the aldehyde component followed immediately by the catalytic Glacial Acetic Acid.[1]

-

Reflux: Heat the mixture to reflux (

for EtOH). The reaction typically clarifies as the Schiff base forms, then may precipitate the product. Monitor via TLC (Mobile phase:ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Isolation: Upon completion (2–4 hours), cool the mixture to

. -

Purification: Filter the precipitate. Wash the cake with cold ethanol to remove unreacted aldehyde.[1] Recrystallize from Isopropanol/Water if necessary.

Validation Criteria:

-

IR: Disappearance of the hydrazide

doublet (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Protocol B: Cyclization to 1,3,4-Oxadiazole

This protocol converts the hydrazide into a 5-substituted-1,3,4-oxadiazole-2-thiol using carbon disulfide.[1]

Reagents:

-

Carbon Disulfide (

) (1.5 eq)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Potassium Hydroxide (KOH) (1.0 eq)[1]

-

Ethanol (

)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Methodology:

-

Salt Formation: Dissolve KOH in Ethanol. Add the hydrazide substrate and stir at room temperature for 30 minutes to form the potassium salt.

-

Addition: Add

dropwise. The solution may turn yellow/orange.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Reflux: Heat to reflux for 6–8 hours. Evolution of

gas (rotten egg smell) indicates cyclization (Use a scrubber!).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Workup: Concentrate the solvent. Dilute the residue with water and acidify with dilute HCl to pH 2–3.[1]

-

Isolation: The resulting solid is the oxadiazole-2-thione (or thiol tautomer).[1] Filter and dry.[1]

Part 4: The Ortho-Chloro Vector ( Potential)

While the chlorine atom is often retained to maintain lipophilicity and potency (as in Indapamide), it represents a site for structural diversification.[1]

-

Activation: The chlorine is activated by the ortho-sulfamoyl group (strong EWG) and the para-carbonyl group.[1]

-

Substitution: Reaction with strong nucleophiles (primary amines, thiols) in high-boiling solvents (DMF, DMSO) can displace the chlorine.[1]

-

Caution: If the goal is only to react the hydrazide (Protocol A), avoid strong bases or extreme temperatures that might trigger unwanted

side reactions.

Table 1: Comparative Reactivity of Sites

| Site | Functional Group | Reactivity Type | Key Reagents |

| C-5 | Hydrazide ( | Nucleophilic Addition | Aldehydes, Anhydrides, |

| C-2 | Chloride ( | Electrophilic ( | Amines, Thiols (requires heat) |

| C-1 | Sulfonamide ( | Acidic / H-Bonding | Alkyl halides (N-alkylation) |

Part 5: Safety & Handling

-

Hydrazine Toxicity: While the benzohydrazide moiety is less volatile than free hydrazine, it should still be treated as a potential sensitizer and carcinogen.[1] Double-glove (Nitrile) and work in a fume hood.[1]

-

Sulfonamide Allergies: This compound is a sulfonamide derivative; handle with care regarding potential allergic reactions (skin/respiratory).[1]

-

Waste: Aqueous streams containing these compounds must be segregated and incinerated, not poured down the drain, due to ecotoxicity.

References

-

Synthesis of Indapamide

-

Oxadiazole Cyclization Chemistry

-

Nucleophilic Substitution (

):-

Bunnett, J. F. (1951).[1] Mechanism of Nucleophilic Aromatic Substitution. Chemical Reviews. (General grounding for activated chloro-displacement).

-

Sources

- 1. 4-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)-3-sulfamoylbenzamide | C16H15ClN2O3S2 | CID 16330874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EP0462016A1 - Process for the industrial preparation of 4-chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl) benzamide - Google Patents [patents.google.com]

- 4. ijper.org [ijper.org]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide Derivatives in Cancer Cell Line Studies: A Technical Guide

This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals on the application of derivatives of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide in cancer cell line studies. While this compound is primarily a chemical synthon, its derivatives have emerged as potent anticancer agents, primarily through the inhibition of carbonic anhydrase isoforms, particularly the tumor-associated hCA IX and hCA XII.[1] This document will delve into the mechanism of action, provide detailed experimental workflows, and present data interpretation strategies for evaluating these compounds in a cancer research setting.

Scientific Foundation: The Rationale for Targeting Carbonic Anhydrases in Cancer

Tumor microenvironments are often characterized by hypoxia, which leads to a metabolic shift towards anaerobic glycolysis.[2][3] This metabolic adaptation results in the acidification of the intracellular space and the surrounding extracellular matrix. To survive and proliferate in these acidic conditions, cancer cells upregulate the expression of certain enzymes, including carbonic anhydrases (CAs).

Human carbonic anhydrase IX (hCA IX) and XII (hCA XII) are transmembrane enzymes that are minimally expressed in normal tissues but are significantly overexpressed in a variety of solid tumors, including breast, lung, colon, and ovarian cancers.[4] These enzymes play a crucial role in maintaining pH homeostasis in cancer cells by converting carbon dioxide and water into bicarbonate and protons.[5] This activity helps to neutralize the acidic intracellular environment and acidify the extracellular space, which in turn promotes tumor invasion, metastasis, and resistance to therapy.[4] Consequently, the selective inhibition of hCA IX and XII presents a promising therapeutic strategy for anticancer drug development.[2]

Benzenesulfonamide derivatives are a well-established class of compounds that exhibit inhibitory effects on carbonic anhydrases.[4] this compound serves as a key building block for synthesizing novel sulfonamide derivatives with enhanced potency and selectivity for tumor-associated CA isoforms.[1] The sulfonamide moiety acts as a zinc-binding group within the active site of the enzyme, leading to its inhibition.[6]

Mechanism of Action of this compound Derivatives

The primary mechanism of action for the anticancer effects of this compound derivatives is the inhibition of carbonic anhydrase IX and XII.[1] However, research has revealed that these compounds can induce cancer cell death through multiple pathways:

-

Induction of Apoptosis: Inhibition of hCA IX leads to intracellular acidification, which can trigger the intrinsic apoptotic pathway. Studies have shown that treatment with these derivatives can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately activating caspase cascades.[1]

-

Cell Cycle Arrest: These compounds have been observed to cause cell cycle arrest at different phases, such as the G0/G1, S, or G2/M phases, depending on the specific derivative and cancer cell line.[1][4]

-

Inhibition of Angiogenesis: Some sulfonamide derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[7]

-

Activation of Pyruvate Kinase M2 (PKM2): Certain novel sulfonamide derivatives have been identified as activators of tumor pyruvate kinase M2 (PKM2), which can lead to a reduction in lactate production and an increase in reactive oxygen species, contributing to their anticancer effects.[8]

Experimental Protocols for Evaluating Novel Derivatives

This section provides detailed, step-by-step protocols for the in vitro evaluation of novel derivatives of this compound in cancer cell lines.

Cell Culture and Maintenance

Rationale: Maintaining healthy and consistently growing cancer cell lines is fundamental to obtaining reproducible results. The choice of cell line should be guided by the research question and the known expression levels of the target enzymes (e.g., hCA IX).

Protocol:

-

Cell Line Selection: Choose appropriate cancer cell lines for your study. Examples include:

-

Culture Medium: Use the recommended culture medium for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage the cells when they reach 70-80% confluency to ensure they remain in the exponential growth phase.

In Vitro Cytotoxicity Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a standard method for determining the cytotoxic potential of a compound.

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 4 x 10³ cells per well and allow them to adhere overnight.[6]

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

-

Treatment: Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24 to 72 hours.[6]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

Rationale: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Cell Cycle Analysis

Rationale: This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents exert their effects by arresting the cell cycle at a specific phase.

Protocol:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specific duration.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a solution containing PI and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle can be quantified.

Data Presentation and Interpretation

Quantitative data from the above experiments should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of a Hypothetical Derivative (Compound X) against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) ± SD |

| MCF-7 | Breast | 5.2 ± 0.4 |

| MDA-MB-231 | Breast | 8.1 ± 0.7 |

| A549 | Lung | 3.9 ± 0.3 |

| HCT-116 | Colon | 6.5 ± 0.5 |

| HeLa | Cervical | 7.8 ± 0.6 |

Table 2: Cell Cycle Analysis of A549 Cells Treated with Compound X (IC50 concentration for 24h)

| Cell Cycle Phase | Control (%) | Compound X (%) |

| G0/G1 | 55.3 | 35.1 |

| S | 25.1 | 20.5 |

| G2/M | 19.6 | 44.4 |

Visualization of Key Pathways and Workflows

Diagrams are essential for visualizing complex biological pathways and experimental procedures.

Caption: Simplified signaling pathway of sulfonamide inhibitors.

Conclusion and Future Directions